

The Synthesis and Discovery of Azetidine-2-Carboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Methyl Azetidine-2-carboxylate Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid, serves as a crucial scaffold in medicinal chemistry and drug discovery.^{[1][2]} Its constrained ring structure imparts unique conformational properties, making it an attractive proline analogue for modulating peptide structure and function.^{[1][2]} Derivatives of azetidine-2-carboxylic acid have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of azetidine-2-carboxylic acid derivatives, with a focus on their role as STAT3 inhibitors and inducers of the unfolded protein response.

Synthesis of Azetidine-2-Carboxylic Acid and Its Derivatives

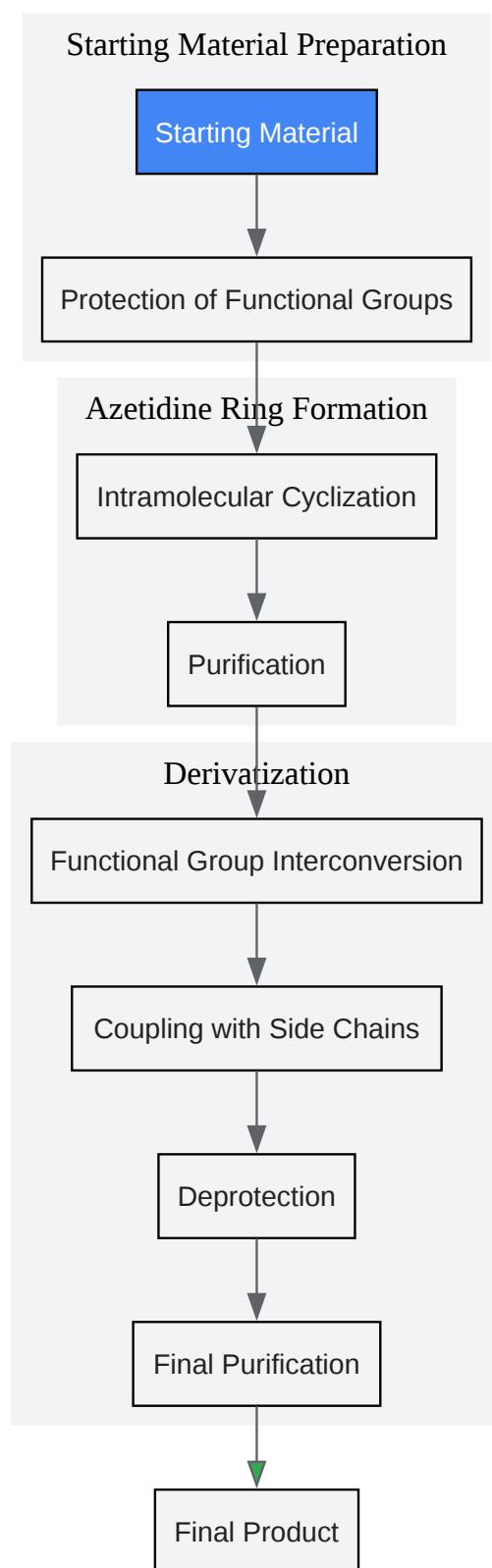
The synthesis of azetidine-2-carboxylic acid and its derivatives has been approached through various strategies, including asymmetric synthesis and multi-step routes from readily available starting materials.

A notable method for preparing (S)-azetidine-2-carboxylic acid involves the resolution of a racemic mixture of 1-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent, followed

by debenzylation.[3] Another efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid utilizes malonic ester intermediates, achieving a high overall yield and excellent enantiomeric excess.[4] The key step in this synthesis is the formation of the four-membered azetidine ring through intramolecular cyclization.[4]

General Synthetic Workflow

The synthesis of functionalized azetidine-2-carboxylic acid derivatives often follows a general workflow, which can be adapted based on the desired substitution pattern.



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A generalized workflow for the synthesis of azetidine-2-carboxylic acid derivatives.

Experimental Protocols

Synthesis of (S)-Azetidine-2-Carboxylic Acid via Resolution[3]

- Salt Formation: Racemic 1-benzyl-azetidine-2-carboxylic acid is reacted with D-alpha-phenylethylamine in a suitable solvent.
- Crystallization: The mixture is cooled to induce crystallization of the diastereomeric salt. The solid is collected by filtration.
- Resolution: The pH of a solution of the collected solid is adjusted to 8-10 to recover the D-alpha-phenylethylamine via extraction. The pH of the aqueous layer is then adjusted to 1-3 to precipitate the crude (S)-1-benzyl-azetidine-2-carboxylic acid.
- Recrystallization: The crude product is recrystallized from a suitable solvent to yield pure (S)-1-benzyl-azetidine-2-carboxylic acid.
- Debenylation: The benzyl group is removed by catalytic hydrogenation to afford (S)-azetidine-2-carboxylic acid.

Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate[5]

- A mixture of γ -butyrolactone and PBr_3 is stirred at 100 °C under an argon atmosphere.
- Br_2 is added dropwise over 1 hour while maintaining the temperature.
- After stirring, the mixture is cooled, and excess Br_2 is removed.
- The residue is dissolved in methanol and stirred for 20 hours at room temperature.
- The reaction is quenched with saturated aqueous Na_2SO_3 and extracted with n-hexane.
- The combined organic layers are washed, dried, and concentrated. The residue is then reacted with (S)-1-phenylethylamine and NaHCO_3 in acetonitrile at 60 °C for 20 hours.
- The resulting mixture is filtered, and the filtrate is concentrated. The residue is purified by chromatography to yield the product.

Quantitative Data on Synthesis

Starting Material	Product	Key Reagents	Yield (%)	Enantiomeric Excess (%)	Reference
Racemic 1-benzyl-azetidine-2-carboxylic acid	(S)-Azetidine-2-carboxylic acid	D-alpha-phenylethylamine, Pd/C, H ₂	-	>99	[3]
Dimethyl (S)-(1'-methyl)benzyl aminomalonate	(S)-Azetidine-2-carboxylic acid	1,2-dibromoethane, Cs ₂ CO ₃	48 (overall)	>99.9	[4]
γ -Butyrolactone	Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate	PBr ₃ , Br ₂ , (S)-1-phenylethylamine	-	-	[5]

Discovery of Biologically Active Azetidine-2-Carboxylic Acid Derivatives

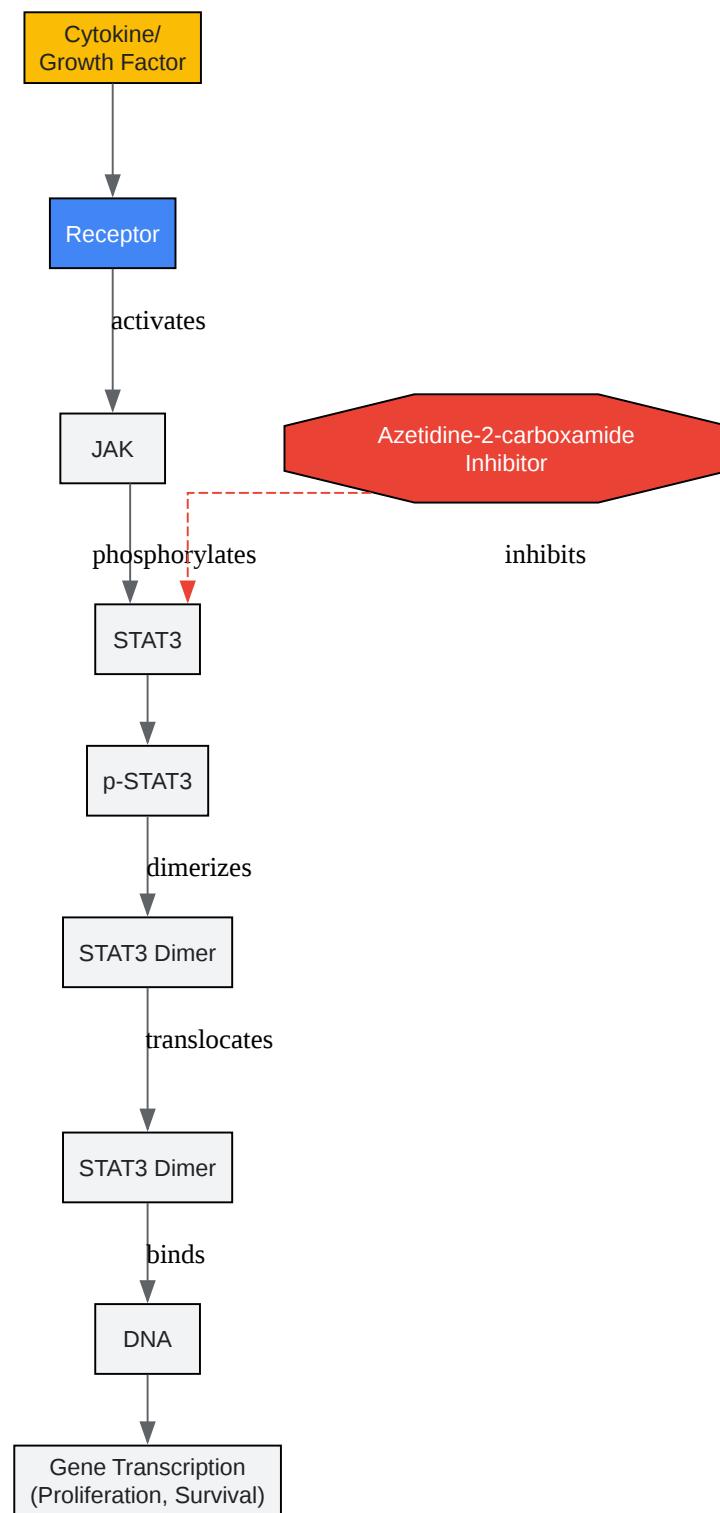
The unique structural features of azetidine-2-carboxylic acid have led to the discovery of derivatives with significant biological activities, particularly in the fields of oncology and neuroscience.

Azetidine-2-carboxamides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. A series of (R)-azetidine-2-carboxamide derivatives have been identified as potent and selective inhibitors of STAT3.[6][7][8]

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is typically activated by cytokines and growth factors. This leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent regulation of gene expression. The azetidine-2-carboxamide inhibitors are designed to interfere with this process.

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Inhibition of the STAT3 signaling pathway by azetidine-2-carboxamide derivatives.

Quantitative Data on STAT3 Inhibition

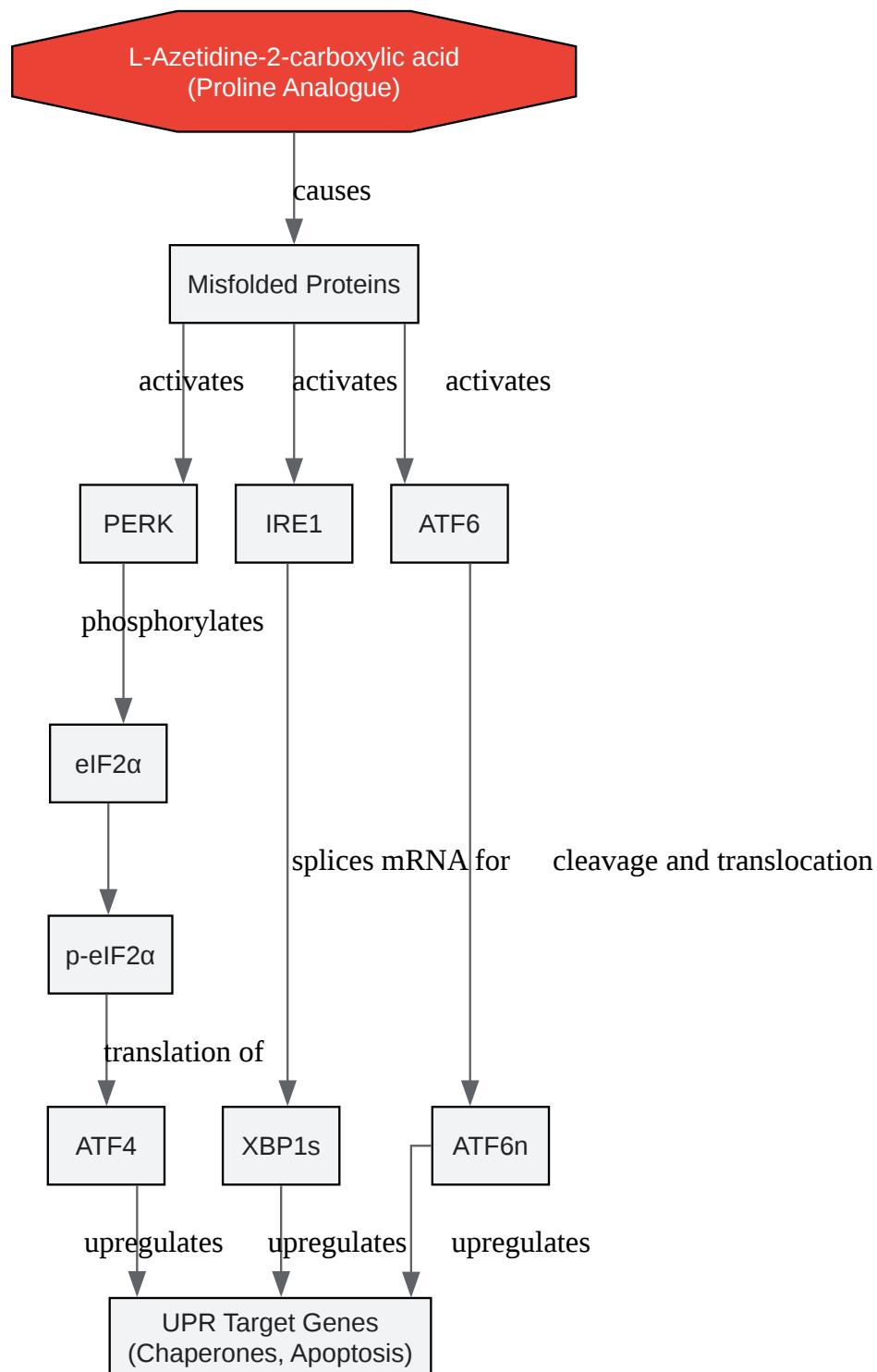
Compound	STAT3 EMSA IC ₅₀ (µM)	Cell Line	Cell Viability EC ₅₀ (µM)	Reference
5a	0.55	-	-	[7][8]
5o	0.38	-	-	[7][8]
8i	0.34	-	-	[7][8]
7g	-	MDA-MB-231/468	0.9 - 1.9	[8][9]
9k	-	MDA-MB-231/468	0.9 - 1.9	[8][9]
H172 (9f)	0.38 - 0.98	-	-	[10]
H182	0.38 - 0.98	-	-	[10]

Induction of the Unfolded Protein Response (UPR)

L-azetidine-2-carboxylic acid, as a proline analogue, can be misincorporated into proteins, leading to protein misfolding and the induction of endoplasmic reticulum (ER) stress. This triggers a cellular stress response known as the Unfolded Protein Response (UPR).

Unfolded Protein Response Pathway

The UPR is a complex signaling network that aims to restore ER homeostasis. Key sensors in the ER membrane (IRE1, PERK, and ATF6) detect the accumulation of unfolded proteins and initiate downstream signaling cascades.



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Induction of the Unfolded Protein Response by L-azetidine-2-carboxylic acid.

Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow



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A typical workflow for a cell viability (MTT) assay.

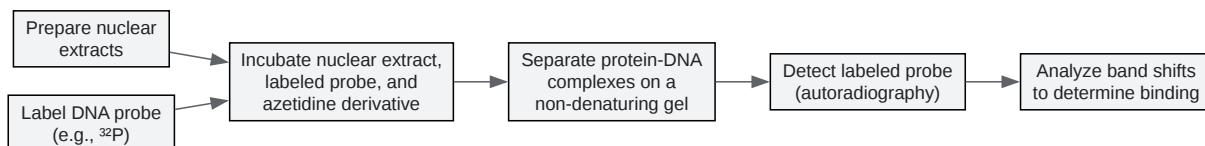
Protocol[11]

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the azetidine-2-carboxylic acid derivatives. Include a vehicle control.
- Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or EC₅₀ values.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions, such as the binding of STAT3 to its DNA consensus sequence.[12][13]

EMSA Workflow



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A general workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Protocol[14][15]

- Prepare nuclear extracts from cells treated with or without the azetidine-2-carboxylic acid derivatives.
- Synthesize and label a DNA oligonucleotide probe containing the STAT3 binding site (e.g., with ^{32}P).
- Set up binding reactions containing the nuclear extract, the labeled probe, a non-specific competitor DNA (e.g., poly(dI-dC)), and varying concentrations of the inhibitor.
- Incubate the reactions to allow for protein-DNA binding.
- Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
- Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.
- A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is quantified to determine the inhibitory effect of the compound.

Conclusion

Azetidine-2-carboxylic acid and its derivatives represent a versatile and promising class of compounds in drug discovery. The synthetic methodologies for accessing these scaffolds are well-established and allow for the generation of diverse chemical libraries. The discovery of potent azetidine-2-carboxamide-based STAT3 inhibitors highlights their potential as anti-cancer agents. Furthermore, the ability of L-azetidine-2-carboxylic acid to induce the unfolded protein response provides a valuable tool for studying cellular stress pathways and may offer therapeutic opportunities in various diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of this important class of molecules.

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